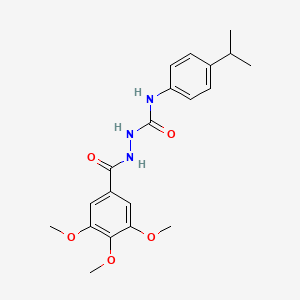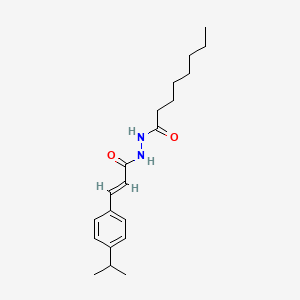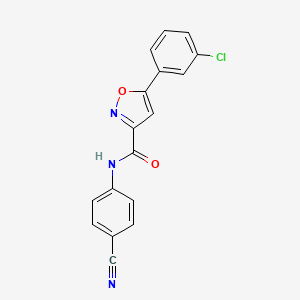![molecular formula C25H21BrClN5O2S B4535437 2-bromo-N-{4-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4535437.png)
2-bromo-N-{4-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis process for derivatives similar to the targeted compound involves multiple steps, including the esterification of specific bromo- or chloro-substituted benzamides, followed by reactions like the Suzuki−Miyaura reaction to introduce additional functional groups. A practical method for synthesizing a related orally active CCR5 antagonist illustrates the complexity and the need for precision in the synthesis of such compounds (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of similar antipyrine derivatives have been elucidated through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies highlight the importance of hydrogen bonding, π-interactions, and electrostatic energy contributions in stabilizing the molecular structure of such compounds (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving the targeted compound are likely to be influenced by its functional groups and molecular structure. For instance, the synthesis and characterization of benzamide derivatives reveal insights into their reactivity, showcasing the role of various catalysts and conditions in achieving desired transformations (Mohebat et al., 2015).
Physical Properties Analysis
The physical properties, such as crystallinity, melting points, and solubility, are essential for understanding the behavior of chemical compounds under different conditions. While specific data on the physical properties of "2-bromo-N-{4-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide" is not directly available, related research indicates that X-ray diffraction and spectroscopic methods are valuable tools for determining these characteristics (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are crucial for predicting the behavior of the compound in various chemical reactions. Studies on similar compounds, focusing on their synthesis and reactivity, provide insights into how structural features influence chemical properties (Basheer & Rappoport, 2006).
Aplicaciones Científicas De Investigación
Synthesis Techniques
- The development of practical synthesis methods for orally active antagonists, highlighting the synthesis of complex molecules through reactions like the Suzuki−Miyaura reaction and demonstrating the potential for creating pharmacologically active compounds (Ikemoto et al., 2005).
Antimicrobial Activities
- Thiourea derivatives have been synthesized and tested for their antimicrobial activities, showing potential as novel anti-microbial agents with significant effects on strains known for biofilm growth (Limban, Marutescu, & Chifiriuc, 2011).
Antiviral and Antitumor Agents
- Novel synthesis routes for benzamide-based 5-aminopyrazoles and their derivatives demonstrate significant antiavian influenza virus activity, indicating the potential for developing antiviral therapeutics (Hebishy, Salama, & Elgemeie, 2020).
- Fused 1,2,4-triazines have been explored for their antimicrobial and antitumor activities, with compounds showing potential as anti-tumor agents (El-Moneim, Hasanen, El‐Deen, & Abd El-Fattah, 2015).
Chemical Analysis and Characterization
- Nonaqueous capillary electrophoresis has been used for the separation and analysis of related compounds, demonstrating the importance of analytical techniques in quality control and research (Ye, Huang, Li, Xiang, & Xu, 2012).
Propiedades
IUPAC Name |
2-bromo-N-[4-[5-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrClN5O2S/c1-15-20(27)8-5-9-21(15)29-22(33)14-35-25-31-30-23(32(25)2)16-10-12-17(13-11-16)28-24(34)18-6-3-4-7-19(18)26/h3-13H,14H2,1-2H3,(H,28,34)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZMAZSMDQKWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{4-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-methoxyphenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4535362.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4535370.png)
![4-ethoxy-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide](/img/structure/B4535378.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4535379.png)
![ethyl 4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-3-oxobutanoate](/img/structure/B4535385.png)
![2-(benzyloxy)-N-[2-(3-bromophenyl)-6-iodo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B4535404.png)

![N,N-diethyl-9-methyl-2-(4-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4535421.png)
![N-cyclopentyl-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4535425.png)


![N-[2-oxo-1-propyl-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4535440.png)
![1-(methylsulfonyl)-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-4-piperidinecarboxamide](/img/structure/B4535444.png)
![3-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4535453.png)